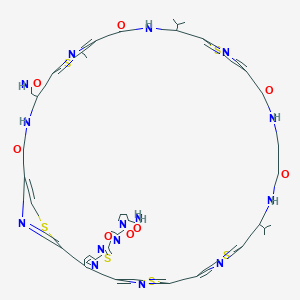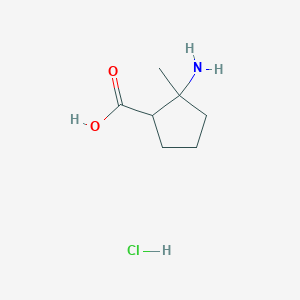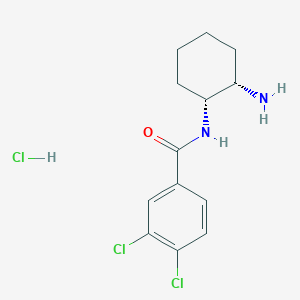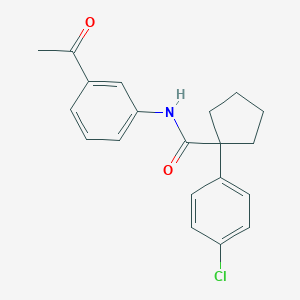
Amythiamicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amythiamicin A is a natural product isolated from the culture broth of Amycolatopsis sp. SANK 60206. It belongs to the family of aminoglycoside antibiotics and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. In recent years, this compound has gained attention as a potential therapeutic agent due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Solution Structures and Self-Association
Amythiamicin D, closely related to Amythiamicin A, has been studied for its solution structures. An NMR study revealed the solution conformation of Amythiamicin D and provided the first evidence of self-association of thiopeptides in solution, which could have implications for understanding the behavior of this compound in similar environments (Lewis et al., 2006).
Antibacterial Activity and Structural Analysis
Research on Amythiamicin D and its analogues has demonstrated their potential in inhibiting bacterial growth. Studies have shown that modifications in the amino acid at carbon atom C2 of ring C in Amythiamicin D dramatically influence its antibacterial activity, particularly against Gram-positive bacteria. This suggests a similar potential for this compound in antibacterial applications (Gross et al., 2013).
Total Synthesis and Potential Medical Applications
The total synthesis of Amythiamicin D, which is part of the same thiopeptide family as this compound, highlights the complex nature of these compounds. The biosynthesis-inspired approach used in this study provides a pathway for synthesizing these complex molecules, which could be important for medical applications, including activity against MRSA and malaria (Hughes et al., 2005).
Syntheses of Amythiamicins C and D
The syntheses of Amythiamicins C and D, through key transformations like amide bond formation and cross-coupling reactions, offer insight into the synthetic strategies that could be applied to this compound. These methods are crucial for exploring the full potential of these compounds in scientific research and potential therapeutic applications (Ammer & Bach, 2010).
Neuroprotective and Antioxidant Properties
Studies on thionamide antibiotics, a class to which this compound belongs, have shown their potential in neuroprotection and antioxidation. They have been found to inhibit amyloid formation in human insulin and Aβ42, suggesting a potential application in neurodegenerative diseases like Alzheimer's (Khan et al., 2021).
Propiedades
Número CAS |
152741-89-4 |
|---|---|
Fórmula molecular |
C50H51N15O8S6 |
Peso molecular |
1182.4 g/mol |
Nombre IUPAC |
1-[2-[2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H51N15O8S6/c1-20(2)35-48-61-31(19-78-48)46-57-27(15-75-46)38-23(9-10-24(54-38)45-60-30(18-76-45)43-56-26(14-73-43)50(72)65-11-7-8-32(65)39(51)68)44-58-29(17-74-44)41(70)55-25(12-33(66)52-6)47-64-37(22(5)79-47)42(71)63-36(21(3)4)49-59-28(16-77-49)40(69)53-13-34(67)62-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H2,51,68)(H,52,66)(H,53,69)(H,55,70)(H,62,67)(H,63,71) |
Clave InChI |
BAGBLRBLZUISAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
SMILES canónico |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
Sinónimos |
amythiamicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)



![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)



